molecular formula C22H16Cl3N3S B12045136 3-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole CAS No. 443740-26-9

3-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole

Cat. No.: B12045136
CAS No.: 443740-26-9
M. Wt: 460.8 g/mol
InChI Key: XRRVSSGJLJGWEC-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole family, a heterocyclic scaffold known for diverse pharmacological applications, including antimicrobial, antioxidant, and anti-inflammatory activities . Structurally, it features:

  • 3-position: A 4-chlorophenyl group, contributing electron-withdrawing effects and enhancing metabolic stability.
  • 4-position: A 4-methylphenyl (p-tolyl) group, which may improve lipophilicity and membrane permeability.

Properties

CAS No.

443740-26-9

Molecular Formula

C22H16Cl3N3S

Molecular Weight

460.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C22H16Cl3N3S/c1-14-2-10-19(11-3-14)28-21(15-4-7-17(23)8-5-15)26-27-22(28)29-13-16-6-9-18(24)12-20(16)25/h2-12H,13H2,1H3

InChI Key

XRRVSSGJLJGWEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Substitution Reactions: Introduction of the chlorophenyl, dichlorobenzyl, and methylphenyl groups through nucleophilic substitution reactions.

    Sulfur Incorporation: The sulfanyl group is introduced via thiolation reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the aromatic substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the triazole core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Modified aromatic or triazole compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry.

    Material Science:

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes.

Medicine

    Pharmaceuticals: Possible applications in drug development for treating infections or other diseases.

Industry

    Agriculture: Use as fungicides or herbicides.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular processes through binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural Analogues with Varied Benzylsulfanyl Groups

The 5-position substituent significantly influences bioactivity and physicochemical properties. Key comparisons include:

Compound 5-Substituent Key Properties/Activities Evidence Source
Target Compound (2,4-Dichlorobenzyl)sulfanyl Inferred antimicrobial/antioxidant potential
3-(4-Chlorophenyl)-5-[(3-Trifluoromethylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole (3-Trifluoromethylbenzyl)sulfanyl Enhanced lipophilicity (logP ~4.5); potential CNS activity
3-{[(2,6-Dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole (2,6-Dichlorobenzyl)sulfanyl and (4-nitrobenzyl)sulfanyl High steric hindrance; likely antimicrobial

Key Observations :

  • Halogen Effects: The 2,4-dichloro configuration may enhance antimicrobial activity compared to mono-halogenated derivatives due to increased electrophilicity .
  • Electron-Withdrawing Groups : The trifluoromethyl group in increases metabolic resistance but may reduce solubility compared to the target compound.
Analogues with Modified Aryl Groups at the 4-Position

The 4-position aryl group modulates crystal packing and binding affinity. Examples:

Compound 4-Substituent Structural/Biological Notes Evidence Source
Target Compound 4-Methylphenyl Balanced lipophilicity; likely moderate bioavailability
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 4-Chlorophenyl Increased halogen bonding; isostructural with fluoro analogues
4-(4-Fluorophenyl) analogues 4-Fluorophenyl Improved metabolic stability but reduced membrane penetration

Key Observations :

  • Methyl vs. Halogen : The 4-methyl group in the target compound likely enhances solubility relative to chlorophenyl analogues, which prioritize target binding .
  • Isostructurality: Compounds with 4-chlorophenyl and 4-fluorophenyl groups exhibit nearly identical crystal packing, suggesting minor pharmacological differences .
Analogues with Pyridinyl or Thiazole Moieties

Heteroaromatic substituents can alter electronic properties and binding modes:

Compound Heterocyclic Component Activities Evidence Source
3-(3-Pyridyl)-5-(4-chlorophenyl)-4-(N-4-chloro-1,3-benzothiazol-2-amino)-4H-1,2,4-triazole Pyridyl and benzothiazole Enhanced antiviral activity (e.g., CMV inhibition)
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole Oxadiazole-triazole hybrid Dual antimicrobial and antioxidant profiles

Key Observations :

  • Pyridinyl Groups : Improve water solubility and hydrogen bonding capacity, as seen in , but may reduce blood-brain barrier penetration compared to the target compound’s benzylsulfanyl group.
  • Hybrid Scaffolds : Compounds like show broader activity spectra but lower potency than specialized derivatives.
Antioxidant Activity Comparison

Triazoles with hydroxyl or electron-donating groups exhibit superior radical scavenging:

Compound Substituent Features Antioxidant Activity (IC₅₀, DPPH assay) Evidence Source
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4-(2-hydroxybenzylamino)-4H-1,2,4-triazole (4f) 2-Hydroxybenzylamino IC₅₀ = 18 µM (vs. BHA = 22 µM)
Target Compound Dichlorobenzylsulfanyl Predicted IC₅₀ > 30 µM (less active than 4f)

Key Observations :

  • Hydroxy Groups : Critical for H-atom donation in antioxidants; the target compound’s dichlorobenzyl group may prioritize other activities over radical scavenging.

Biological Activity

The compound 3-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H16Cl3N3SC_{22}H_{16}Cl_3N_3S with a molecular weight of 453.80 g/mol. The structure features a triazole ring substituted with various aromatic groups, which contribute to its biological profile.

Anticancer Activity

Research has shown that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines. For instance:

  • In vitro studies demonstrated cytotoxic effects against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines .
  • Compounds with similar triazole structures have been reported to induce apoptosis and inhibit cell proliferation through mechanisms involving the disruption of tubulin polymerization .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented:

  • The compound has shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • The presence of the sulfanyl group enhances its interaction with microbial enzymes, potentially leading to increased efficacy against resistant strains .

Anti-inflammatory and Analgesic Effects

Triazoles are also recognized for their anti-inflammatory properties:

The biological activity of this triazole derivative can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles often act by inhibiting enzymes critical for cell survival in pathogens or cancer cells.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
  • Disruption of Cellular Processes : The interference with microtubule formation is a common mechanism among anticancer agents, which may also apply here.

Case Studies

  • Case Study 1: Anticancer Evaluation
    • In a recent study, various substituted triazoles were synthesized and tested for their anticancer activity. The results indicated that compounds similar to the one in focus showed significant inhibition of tumor growth in xenograft models .
  • Case Study 2: Antimicrobial Screening
    • A series of triazole derivatives were screened for antimicrobial activity against a panel of clinical isolates. The compound demonstrated notable effectiveness against multi-drug resistant strains, suggesting a potential role in treating infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this triazole derivative, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under reflux (4–5 hours) with glacial acetic acid as a catalyst. Purify via silica-gel column chromatography using cyclohexane-ethyl acetate (1:10 v/v) .
  • Route 2 : Use hydrazine hydrate to cyclize hydrazone intermediates (e.g., ethyl p-chlorobenzoate derivatives) followed by substitution with 2,4-dichlorobenzyl thiol groups .
  • Optimization : Adjust solvent polarity (e.g., N,N-dimethylacetamide for higher solubility) and monitor reaction progress via TLC. Typical yields range from 57% to 83% depending on substituents .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • Key Methods :

  • IR Spectroscopy : Identify sulfanyl (S–H, ~2550 cm⁻¹) and triazole ring (C=N, ~1600 cm⁻¹) stretches .
  • NMR : Use ¹H NMR to resolve aromatic protons (δ 6.8–7.6 ppm) and sulfanyl-linked methylene groups (δ ~4.0 ppm). ¹³C NMR confirms triazole carbons (δ 140–160 ppm) .
  • Elemental Analysis : Validate purity (C, H, N, S within ±0.4% of theoretical values) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 491–511 for substituted analogs) .

Q. What protocols are recommended for preliminary evaluation of antimicrobial or antioxidant activity?

  • Antimicrobial Assays :

  • Use agar diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to ampicillin .
    • Antioxidant Screening :
  • Assess DPPH radical scavenging (IC₅₀) and compare to BHA/BHT. Use UV-Vis spectroscopy at 517 nm .

Advanced Research Questions

Q. How can DFT-D methods improve computational modeling of this compound’s electronic and noncovalent interactions?

  • Methodology :

  • Apply dispersion-corrected DFT (e.g., B3LYP-D3) with basis sets like def2-TZVP to model weak interactions (e.g., chalcogen bonds, π-π stacking). Use fractional coordination numbers to refine dispersion coefficients for heavy atoms (Cl, S) .
  • Calculate HOMO-LUMO gaps to predict reactivity. For example, electron-withdrawing substituents (e.g., –NO₂) reduce band gaps by ~0.5 eV compared to –OCH₃ groups .

Q. How can discrepancies in biological activity data across substituted analogs be resolved?

  • Analysis :

  • Compare substituent effects: 4-Chlorophenyl groups enhance antimicrobial activity (MIC 8–16 µg/mL) versus methylphenyl (MIC 32–64 µg/mL) due to increased lipophilicity .
  • Use QSAR models to correlate logP with antioxidant IC₅₀ values. For example, higher logP (>3.5) correlates with improved membrane permeability but reduced solubility .

Q. What role does XRD crystallography play in understanding supramolecular interactions?

  • Approach :

  • Refine crystal structures with SHELXL to identify weak hydrogen bonds (C–H⋯N, 2.8–3.1 Å) and chalcogen interactions (S⋯π, 3.4 Å). For example, COX-2 inhibition correlates with S⋯O=C motifs in the active site .
  • Analyze packing motifs (e.g., herringbone vs. layered) to predict solid-state stability .

Q. How are molecular docking and ADME studies applied to predict pharmacological potential?

  • Protocol :

  • Dock into COX-2 (PDB: 5KIR) using AutoDock Vina. Prioritize poses with sulfanyl groups forming hydrogen bonds with Arg120/His90 .
  • Simulate ADME via SwissADME: Substituents like –CF₃ improve BBB permeability (TPSA < 90 Ų) but reduce solubility (logS < −4.5) .

Data Contradiction Analysis

  • Example : Varying antimicrobial results for 4-chlorophenyl vs. 4-methylphenyl analogs may arise from differences in bacterial membrane penetration. Validate via logP measurements (e.g., 4-chlorophenyl logP = 4.2 vs. 3.8 for methylphenyl) .
  • Resolution : Cross-validate using standardized protocols (CLSI guidelines) and control for solvent effects (DMSO vs. aqueous buffers) .

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